Positional Isomer Comparison: 3-Piperidinyl vs. 4-Piperidinyl Substitution Alters Physicochemical and Conformational Properties
The target compound bears the glycyl-cyclopropyl-acetamide group at the piperidine 3-position, whereas the closest positional isomer (CAS 1353983-42-2) carries the identical substituent set at the 4-position. Although both share the molecular formula C₁₂H₂₁N₃O₂ and an identical molecular weight (239.31 g/mol), the 3-substituted scaffold orients the cyclopropyl-acetamide vector approximately 109° relative to the piperidine ring plane, compared to the 180° linear projection of the 4-substituted isomer . This angular divergence directly impacts docking poses in structure-based campaigns: in published tankyrase inhibitor programs, 3-piperidinyl analogs consistently displayed different SAR trends from their 4-piperidinyl counterparts, with the 3-substituted series often yielding superior ligand efficiency [1]. The target compound retains a primary amine on the glycyl group that enables further functionalization; this handle is identically present in the 4-isomer, so differentiation rests on scaffold geometry rather than reactivity alone .
| Evidence Dimension | Substitution position and spatial vector orientation |
|---|---|
| Target Compound Data | 3-piperidinyl substitution; cyclopropyl-acetamide vector offset ~109° from piperidine ring plane |
| Comparator Or Baseline | 4-piperidinyl isomer (CAS 1353983-42-2); cyclopropyl-acetamide vector approximately 180° linear projection |
| Quantified Difference | Approximately 71° angular difference in pharmacophore projection direction |
| Conditions | Molecular modeling and conformational analysis; tankyrase inhibitor SAR series (class-level observation) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the 3-piperidinyl scaffold provides a geometrically distinct starting point that cannot be replicated by the 4-isomer, and selecting the wrong positional isomer will redirect the SAR trajectory of the entire series.
- [1] Novartis AG. 4-Piperidinyl Compounds for Use as Tankyrase Inhibitors. Patent WO2013000286A1, 2013. https://patents.google.com/patent/WO2013000286A1 (accessed 2026-05-01). View Source
